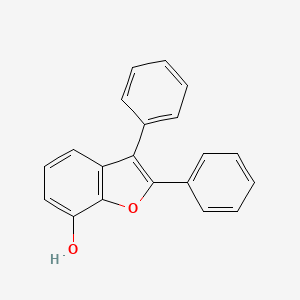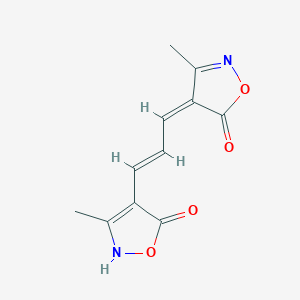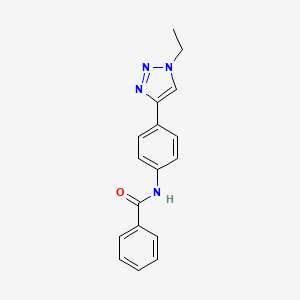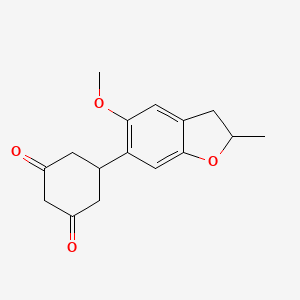![molecular formula C9H10N2O3 B12899633 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine CAS No. 63523-70-6](/img/structure/B12899633.png)
4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and two methoxy groups at positions 4 and 6, along with a methyl group at position 3. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylisoxazol-5-amine with pyruvic acid derivatives under classical and non-classical methods of activation, such as microwave irradiation and ultrasonication . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to synthesize such compounds, aiming to reduce environmental impact and improve efficiency. Techniques such as solvent-free reactions and the use of renewable resources are being explored .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups and the methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of steroid hormones . The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine include other isoxazole derivatives such as:
- 3-Methylisoxazolo[4,5-b]pyridine
- 4,6-Diazido-3-methylisoxazolo[4,5-c]pyridine
- 4-(4-Aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63523-70-6 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
4,6-dimethoxy-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C9H10N2O3/c1-5-8-6(12-2)4-7(13-3)10-9(8)14-11-5/h4H,1-3H3 |
Clave InChI |
ZQWUITSIDPTYNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=CC(=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)

![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)


![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
